Synthetic Utility: Validated dCK Inhibitor Intermediate with Documented Process Yield
6-Fluoro-5-methylpyrimidin-4-amine serves as a key intermediate in the synthesis of deoxycytidine kinase (dCK) inhibitors, with a documented practical synthetic route starting from 2,4-dichloro-5-fluoropyrimidine proceeding through four telescoped steps to yield the target compound dihydrochloride with an overall yield of 68% . This established synthetic utility distinguishes it from alternative pyrimidine building blocks lacking this specific functionalization pattern. dCK catalyzes the rate-limiting phosphorylation step in the activation of nucleoside analog chemotherapeutics; inhibition of dCK represents a validated strategy for modulating chemotherapeutic efficacy . The compound's demonstrated utility in this specific therapeutic area provides procurement rationale that generic aminopyrimidines cannot substantiate.
| Evidence Dimension | Documented synthetic utility as dCK inhibitor intermediate |
|---|---|
| Target Compound Data | 68% overall yield (dihydrochloride form); four telescoped synthetic steps |
| Comparator Or Baseline | Mitsunobu-based alternative synthesis (not quantified; described as less cost-effective) |
| Quantified Difference | Documented 68% yield via telescoped route vs. unspecified Mitsunobu route |
| Conditions | Synthesis starting from 2,4-dichloro-5-fluoropyrimidine; telescoped process without intermediate isolation |
Why This Matters
Procurement decisions for dCK inhibitor research programs should prioritize this specific intermediate due to its documented synthetic feasibility and established application context.
